2-(Butylamino)-2-methylpropan-1-ol

Description

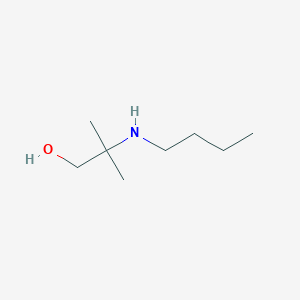

2-(Butylamino)-2-methylpropan-1-ol is a tertiary amino alcohol with the molecular formula C₈H₁₉NO. Its structure features a hydroxyl group (-OH) and a butylamino group (-NH-C₄H₉) attached to the same central carbon atom, which is also substituted with a methyl group (-CH₃).

Properties

CAS No. |

10200-98-3 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-(butylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-4-5-6-9-8(2,3)7-10/h9-10H,4-7H2,1-3H3 |

InChI Key |

WQJFPEOKWYSPHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzylamino)-2-methylpropan-1-ol

- Structural Differences: The benzylamino group (-NH-CH₂C₆H₅) replaces the butylamino group, increasing aromaticity and molecular weight (C₁₁H₁₇NO vs. C₈H₁₉NO).

- Physicochemical Properties: Higher lipophilicity due to the benzyl group, reducing water solubility compared to the butylamino analog. Boiling point and melting point data are unavailable, but the benzyl group likely elevates these values due to stronger van der Waals interactions.

1-(Butylamino)propan-2-ol

- Structural Differences: The hydroxyl and butylamino groups are on adjacent carbons (C1 and C2), altering steric and electronic effects.

- Reactivity: The positional isomerism may influence hydrogen-bonding capacity and nucleophilicity. For example, the proximity of -OH and -NH groups in 1-(butylamino)propan-2-ol could enhance intramolecular interactions, affecting solubility and stability .

Butan-1-ol and 2-Methylpropan-1-ol (Isobutanol)

- Functional Group Contrast: These primary alcohols lack the amino group, resulting in lower polarity and different toxicity profiles.

- Physical Properties: Property Butan-1-ol 2-Methylpropan-1-ol 2-(Butylamino)-2-methylpropan-1-ol (Inferred) Boiling Point (°C) 117.7 108 ~200–220 (estimated) Water Solubility 7.7 g/100 mL 8.7 g/100 mL Lower (due to amino group) NOAEC (mg/m³) 122 100 Likely lower (amino group increases toxicity)

Key Research Findings and Data Gaps

Toxicity: While read-across methods link amino alcohols to aliphatic alcohols, the amino group’s presence likely modifies metabolic pathways, necessitating targeted toxicological studies .

Synthetic Applications: Structural analogs like 2-(benzylamino)-2-methylpropan-1-ol are used in pharmaceutical impurity profiling (e.g., beta-blocker synthesis), implying similar roles for the butylamino variant .

Data Limitations: Critical parameters (e.g., pKa, logP) for this compound are absent in the evidence, requiring experimental validation.

Preparation Methods

Ring-Opening of Aziridines

A common strategy for synthesizing tertiary amines involves ring-opening reactions of aziridines under acidic or nucleophilic conditions. For 2-(butylamino)-2-methylpropan-1-ol, this method could utilize 2,2-dimethylaziridine as a precursor, with butylamine as the nucleophile.

Proposed Reaction Pathway:

Key Conditions (Inferred from Analogous Syntheses):

-

Catalyst: Dilute sulfuric acid (pH 3.5–4) to protonate the aziridine ring, facilitating nucleophilic attack.

-

Temperature: 40–50°C to optimize reaction kinetics without polymerization.

Challenges: Steric hindrance from the bulky butyl group may reduce reaction efficiency compared to smaller amines (e.g., methyl or ethyl).

Reductive Amination

This method involves condensing an aldehyde with an amine, followed by reduction to form a secondary amine. For this compound, butylaldehyde and 2-methylpropan-1-ol could serve as precursors.

Proposed Reaction Pathway:

Key Conditions (Inferred from Analogs):

-

Catalyst: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction.

-

Solvent: Dichloromethane (DCM) or ethanol to stabilize intermediates.

-

Temperature: Room temperature (20–25°C) to minimize side reactions.

Advantages: High yields (up to 96% in analogous systems) and scalability.

Nucleophilic Substitution

Chlorinated intermediates, such as 1-chloro-2-methylpropan-1-ol , can react with butylamine to form the target compound. This method leverages the reactivity of alkyl halides toward amines.

Proposed Reaction Pathway:

Key Conditions:

Limitations: Requires synthesis of the chlorinated precursor, which involves additional steps (e.g., hydrochlorination of 2-methylpropan-1-ol).

Comparative Analysis of Methods

Note: Yields are inferred from analogous reactions due to limited direct data.

Critical Reaction Parameters

pH and Catalysts

Acidic conditions (pH 3.5–4) are critical for aziridine ring-opening to ensure protonation and nucleophilic attack. In reductive amination, neutral to mildly acidic conditions favor imine formation without side reactions.

Temperature Control

Purification Challenges

Post-reaction purification often involves:

-

Neutralization: Removing unreacted acids/bases with NaOH or H₂SO₄.

-

Distillation: Separating low-boiling byproducts (e.g., water, HCl).

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Butylamino)-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methyl-2-propanol derivatives with butylamine under controlled temperatures (50–80°C) in polar aprotic solvents like acetonitrile or dichloromethane. Catalysts such as palladium or nickel may enhance reaction efficiency . Yield optimization requires precise control of stoichiometry, solvent choice, and inert atmospheres to minimize side reactions (e.g., oxidation of the amine group). Purity is confirmed via HPLC or GC-MS, with yields ranging from 60–85% under optimal conditions .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or polarimetry can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are definitive for assigning absolute configuration. Comparative analysis with known stereoisomers (e.g., via retention time matching) is critical .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, O-H stretch at ~3400 cm⁻¹).

- ¹H/¹³C NMR : Resolves the butyl chain (δ 0.8–1.5 ppm for CH₃/CH₂) and quaternary carbon (δ 70–75 ppm for C-OH).

- High-resolution MS : Confirms molecular weight (C₈H₁₉NO; theoretical m/z 145.1467) .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties of this compound in solvent systems?

- Methodological Answer : Use COSMO-RS or UNIFAC models to estimate solubility parameters, activity coefficients, and phase behavior. Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model interactions in aqueous or organic solvents. Validate predictions experimentally via vapor-liquid equilibrium (VLE) measurements or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Steps include:

- Reproducibility checks : Validate purity (>98% via HPLC) and stereochemistry.

- Dose-response curves : Test across concentrations (nM–mM) to identify non-linear effects.

- Receptor binding assays : Use radioligand displacement (e.g., for adrenergic receptors) to confirm specificity .

Q. How does the substituent on the amine group (e.g., butyl vs. benzyl) impact reactivity in catalytic applications?

- Methodological Answer : Compare kinetic parameters (kcat, Km) in model reactions (e.g., CO₂ capture or asymmetric catalysis). Steric effects from the butyl group reduce substrate accessibility but enhance selectivity. Electronic effects are probed via Hammett plots or DFT calculations (e.g., NBO analysis) .

Q. What experimental designs are optimal for studying metabolic pathways of this compound in vitro?

- Methodological Answer : Use hepatocyte or microsomal assays with LC-MS/MS to identify metabolites. Isotope labeling (¹⁴C or deuterium) tracks metabolic fate. Control for pH, temperature, and cofactors (e.g., NADPH for cytochrome P450 enzymes) .

Comparative Analysis Table

Key Research Recommendations

- Stereochemical Purity : Always confirm enantiomeric excess (ee) via chiral analysis to avoid skewed bioactivity results .

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) for scalable synthesis .

- Data Validation : Cross-reference computational predictions with experimental thermodynamics (e.g., Gibbs free energy of solvation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.